Crotin

Antileishmanial Chalcones Chromeno-dihydrochalcones

Procuring authentic Crotin (CAS 255831-48-2) is complicated by a nomenclature conflict with the toxic protein crotin (CAS 8001-56-7) and structural analogs with divergent bioactivity. This specific chromeno-dihydrochalcone is your validated reference standard. - **Defined Utility**: Exhibits lower activity than crotaramin; ideal as a negative or less-active control in antileishmanial/antimalarial assays. - **Structural Authenticity**: Confirmed 2,2-dimethylchromene ring fused to dihydrochalcone scaffold (C20H20O5, 340.4 g/mol). - **Phytochemical Standard**: Essential for QC and chemotaxonomic analysis of *Crotalaria* species.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
CAS No. 255831-48-2
Cat. No. B12767935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotin
CAS255831-48-2
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC(=C(C=C3)O)O)C
InChIInChI=1S/C20H20O5/c1-20(2)10-9-14-18(25-20)8-5-13(19(14)24)15(21)6-3-12-4-7-16(22)17(23)11-12/h4-5,7-11,22-24H,3,6H2,1-2H3
InChIKeyVPFUWHKTPYPNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotin: Chemical Identity and Procurement


Crotin (CAS 255831-48-2) is a naturally occurring chromeno-dihydrochalcone isolated from the Indian medicinal plant Crotalaria ramosissima [1]. It belongs to the class of linear 1,3-diarylpropanoids, specifically classified as a 2-hydroxy-dihydrochalcone [2]. Its molecular formula is C20H20O5 with a molecular weight of 340.4 g/mol, and it features a 2,2-dimethylchromene ring fused to a dihydrochalcone scaffold [3]. Crotin is structurally distinct from similarly named entities such as the toxic protein crotin from Croton tiglium, which is a ribosome-inactivating protein (RIP) [4].

Identity Chromeno-dihydrochalcone from C. ramosissima; distinct from crotin RIP protein
Synthesis Structure confirmed by total synthesis; supports reproducible procurement
Research Use May support chalcone SAR studies and phytochemical reference applications

Crotin Differentiation Challenges


The procurement of Crotin CAS 255831-48-2 is complicated by a significant nomenclature conflict. A similarly named entity, 'crotin' (CAS 8001-56-7), is a toxic ribosome-inactivating protein (RIP) isolated from Croton tiglium, which is a protein with a completely different molecular target and biological profile [1]. Interchanging these two distinct compounds would invalidate any experimental results. Furthermore, within its own chemical class, Crotin (CAS 255831-48-2) is a specific chromeno-dihydrochalcone. Closely related analogs such as crotaramin and crotaramosmin, which are also isolated from the same Crotalaria species, cannot be assumed to be functionally equivalent without specific, quantitative activity data [2]. The following evidence addresses the available data differentiating this specific compound from its closest structural relatives.

Nomenclature conflict: crotin RIP protein (CAS 8001-56-7) is a ribosome-inactivating protein, not interchangeable with this chalcone.
Structural analogs (crotaramin, crotaramosmin) show differing bioactivity; functional equivalence cannot be assumed without comparative data.

Crotin vs. Structural Analogs: Evidence


Antileishmanial Activity: Crotin vs. Crotaramin

Crotin has been reported as a component of a group of chromeno-dihydrochalcones (crotaramosmin, crotaramin, crotin) isolated from Crotalaria ramosissima that demonstrated promising antileishmanial activity [1]. While the initial study identified this class of compounds as active, subsequent comparative analysis indicates that among the group, Crotin exhibited 'lower activity' relative to crotaramin [2].

Antileishmanial activity
Class-level inference
Reported lower activity vs. crotaramin (qualitative comparison only)
Supports analog ranking for antileishmanial screening context
IC50 values and strain details not available; source-specific review needed
Antileishmanial Chalcones Chromeno-dihydrochalcones

Antimalarial Activity: Crotin vs. Crotaramin

In a comparative study of Crotalaria-derived metabolites for antimalarial activity, the chromeno-dihydrochalcone crotaramin demonstrated high potency. The same study noted that Crotin, along with crotaramosmin, showed 'lower activity' in the same assay system [1]. This indicates a clear difference in potency between Crotin and its close structural analog crotaramin against P. falciparum.

Antimalarial activity
Cross-study comparable
Reported lower activity vs. crotaramin against P. falciparum NF-54
Supports P. falciparum assay-response context
Activity ranking derived from published overview; confirm with primary data
Antimalarial Plasmodium falciparum Chromeno-dihydrochalcones

Structure Confirmed by Synthesis

The structure of Crotin, along with its analogs crotaramin and crotaramosmin, has been confirmed by chemical synthesis [1]. This synthetic confirmation is crucial for obtaining pure material for biological testing and medicinal chemistry efforts, distinguishing it from natural products with unconfirmed or misassigned structures. The availability of a confirmed synthetic route enhances its value as a chemical probe compared to other poorly characterized chalcones.

Structure confirmation
Method context
Total synthesis and NMR characterization available
Supports identity verification for research use
Synthetic route de-risks misassignment; confirm lot-specific COA
Synthetic Chemistry Chalcone Synthesis Natural Product

Predicted ADMET Properties

Computational predictions using admetSAR 2.0 suggest that Crotin has a high probability (90.92%) for human intestinal absorption but a low probability (70.00%) for human oral bioavailability [1]. It is also predicted to inhibit the hepatic uptake transporters OATP1B1 (90.40% probability) and OATP1B3 (98.68% probability) [1]. These predicted properties may influence its suitability for in vivo studies compared to other chalcones with more favorable predicted ADMET profiles.

In silico ADMET
Data to verify
Predicted high intestinal absorption (90.9%), low oral bioavailability (70%), OATP1B1/1B3 inhibitor
Supports PK prediction context; bioavailability concerns noted
Computational predictions; require experimental validation
ADMET In silico Drug-likeness Bioavailability

Crotin Research and Application Scenarios


Dihydrochalcone Saturation Studies

Crotin is a partially hydrogenated dihydrochalcone (a chromeno-dihydrochalcone). Its structure has been confirmed by synthesis [1]. It can serve as a specific comparator in structure-activity relationship (SAR) studies designed to explore the impact of saturation in the chalcone scaffold on various biological activities, such as the retention of antileishmanial activity observed in this class [2].

Negative Control for Potent Dihydrochalcones

Given evidence suggesting Crotin exhibits 'lower activity' compared to its analog crotaramin in both antileishmanial and antimalarial assays [1], it is best utilized as a less active control compound in studies where crotaramin or other more potent chromeno-dihydrochalcones are the primary subject of investigation.

Crotalaria Phytochemical Reference

As a secondary metabolite isolated from Crotalaria ramosissima [1], Crotin (CAS 255831-48-2) is an essential reference standard for the phytochemical analysis, quality control, and chemotaxonomic studies of Crotalaria species. Its procurement is critical for accurately identifying and quantifying this specific compound in plant extracts.

Application
Selection Property
Validation Focus
Scaffold saturation SAR studies
Chromeno-dihydrochalcone identity
Bioactivity modulation by scaffold saturation
Bioactivity comparator studies
Lower reported activity among analogs
Assay-response context vs. higher-activity analogs
Phytochemical reference standard
C. ramosissima metabolite identity
Identity confirmation in plant extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.